7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride
CAS No.: 2377034-17-6
Cat. No.: VC6487139
Molecular Formula: C7H3BrClNO2S2
Molecular Weight: 312.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377034-17-6 |
|---|---|
| Molecular Formula | C7H3BrClNO2S2 |
| Molecular Weight | 312.58 |
| IUPAC Name | 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H |
| Standard InChI Key | MOLOLMUTQPPUKB-UHFFFAOYSA-N |
| SMILES | C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl |
Introduction
Synthesis and Preparation
The synthesis of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride would typically involve several steps:
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Formation of the Thieno[3,2-c]pyridine Core: This involves the construction of the fused ring system, often through cyclization reactions.
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Bromination: Introduction of a bromine atom at the 7-position, which can be achieved through electrophilic aromatic substitution.
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Sulfonylation: Conversion of the pyridine nitrogen to a sulfonyl chloride group, typically involving the reaction with chlorosulfonic acid or similar reagents.
Applications and Uses
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Pharmaceutical Intermediates: Sulfonyl chlorides are versatile intermediates in the synthesis of pharmaceuticals, particularly in the development of sulfonamide drugs.
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Organic Synthesis: They can be used to introduce sulfonyl groups into other molecules, which are valuable in various organic transformations.
Safety and Handling
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Toxicity and Reactivity: Sulfonyl chlorides are generally hazardous due to their reactivity with water and potential toxicity. Handling requires protective equipment and inert conditions.
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Storage Conditions: Should be stored in a cool, dry place, away from moisture and incompatible substances.
Research Findings and Future Directions
While specific research findings on 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride are not readily available, studies on similar compounds suggest potential applications in drug development and advanced materials. Future research could focus on optimizing synthesis routes, exploring biological activity, and developing novel applications.
Data Table: Comparison of Sulfonyl Chlorides
| Compound | Molecular Formula | Molecular Weight | Boiling Point |
|---|---|---|---|
| Pyridine-2-sulfonyl chloride | C5H4ClNO2S | 177.61 | 284°C |
| 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | 212.054 | 324.5±27.0°C |
| Thieno[2-3-c]pyridine-2-sulfonyl chloride | C7H4ClNO2S2 | 233.7 | N/A |
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